4-(4-Methylphenyl)-1,4-diazepan-2-one
Overview
Description
4-(4-Methylphenyl)-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanism of Alkaline Hydrolysis
Research by Yang (1998) explores the alkaline hydrolysis of diazepam, leading to the formation of various compounds including 4-(4-Methylphenyl)-1,4-diazepan-2-one. This study reveals the mechanism of hydroxide attack at specific carbon positions, resulting in intermediate products and diazepine ring opening (Yang, 1998).
Formation and Stability in Various pH Solutions
Yang (1998) also investigates the reactions of diazepam derivatives, including this compound, in solutions of different pH levels. This study provides insights into the stability and transformation mechanisms of these compounds in varying pH environments (Yang, 1998).
Structure-Activity Relationship in Pharmacology
Peprah et al. (2012) conducted structure-activity relationship studies on compounds related to this compound. This research is crucial for understanding how structural modifications affect binding affinity at various receptor subtypes, leading to the identification of new potential therapeutic agents (Peprah et al., 2012).
Interaction with AMPA/Kainate Receptors
Borowicz et al. (2000) explored the interaction of diazepam derivatives with AMPA/kainate receptors. This research is significant in understanding the potential for combining these compounds with other agents to enhance anticonvulsive activity (Borowicz et al., 2000).
Synthesis and Evaluation of Derivatives
Verma et al. (2015) synthesized and evaluated a series of derivatives of 1,4-diazepines, including this compound, for their antimicrobial and anticancer activities. This research is crucial for developing new therapeutic agents with potential applications in treating various diseases (Verma et al., 2015).
Properties
IUPAC Name |
4-(4-methylphenyl)-1,4-diazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-5-11(6-4-10)14-8-2-7-13-12(15)9-14/h3-6H,2,7-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCJVYCUMBAPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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